molecular formula C16H20N4O2 B8349984 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Cat. No.: B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

5-[(3,5-dimethoxy-4-prop-1-en-2-ylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N4O2/c1-9(2)14-12(21-3)6-10(7-13(14)22-4)5-11-8-19-16(18)20-15(11)17/h6-8H,1,5H2,2-4H3,(H4,17,18,19,20)

InChI Key

KRRCOZZNVSJYJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.0 mg. of 4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol was warmed under reflux for 1 hour in 1 ml. of concentrated hydrochloric acid. After cooling, the mixture was adjusted to pH 10 with concentrated aqueous ammonia and extracted three times with 2 ml. of ethyl acetate each time. The extract was dried and evaporated. The residue yielded, after recrystallization from methanol, 3.2 mg. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine, having a melting point of 228°-229° C.
Name
4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.3 Ml. of 1-N hydrochloric acid were added to a solution of 0.9 g. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine in 100 ml. of methanol. The solution was concentrated to 25 ml. and, after cooling, the crystals were removed by filtration under suction and dried. The resulting 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine hydrochloride melts at above 300° C.
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.65 G. of dimethylaniline was added dropwise while stirring to a suspension of 0.8 g. of 2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol in 6.5 g. of phosphorus oxychloride. The mixture was boiled for 4 hours while stirring and then about half of the phosphorus oxychloride was distilled under reduced pressure. About 10 g. of ice were added to the residue. The suspension was left to stand at room temperature for 2 days, adjusted to pH 10 with concentrated ammonia solution and the precipitate was filtered under suction 2 hours later. The precipitate was freed from dimethylaniline by steam distillation. After cooling the aqueous suspension, the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1, v/v) and, after evaporation of the solvents, recrystallized from methanol. Yield: 0.27 g. (32%); melting point 199°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.